![molecular formula C42H27N3 B14786850 7-[4-(4-[1,1'-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole](/img/structure/B14786850.png)
7-[4-(4-[1,1'-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[4-(4-[1,1’-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole: is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4-[1,1’-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of Biphenyl Intermediate: The initial step involves the synthesis of a biphenyl intermediate through a Suzuki coupling reaction.
Quinazoline Formation: The next step involves the formation of the quinazoline moiety.
Final Coupling: The final step involves the coupling of the biphenyl and quinazoline intermediates with the benzo[C]carbazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
7-[4-(4-[1,1’-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids, often in the presence of Lewis acids or other catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols .
科学研究应用
7-[4-(4-[1,1’-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole has a wide range of scientific research applications, including:
Organic Electronics: This compound is used as a hole-transport material in organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Photovoltaics: It is employed in the development of organic photovoltaic cells, contributing to the efficiency of light absorption and charge transport.
Biomedical Research: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 7-[4-(4-[1,1’-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole involves its interaction with molecular targets and pathways, particularly in electronic applications. The compound’s electron-rich carbazole core facilitates efficient charge transport, making it an effective hole-transport material in OLEDs . Additionally, its conjugated structure allows for efficient light absorption and emission, contributing to its use in photovoltaic cells and other optoelectronic devices .
相似化合物的比较
Similar Compounds
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Known for its use in OLEDs as a hole-transport material.
Polycarbazole Derivatives: These compounds exhibit similar electronic properties and are used in various optoelectronic applications.
Uniqueness
7-[4-(4-[1,1’-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole stands out due to its unique combination of a biphenyl, quinazoline, and benzo[C]carbazole moieties. This combination enhances its electronic properties, making it more efficient in charge transport and light emission compared to other similar compounds .
属性
分子式 |
C42H27N3 |
|---|---|
分子量 |
573.7 g/mol |
IUPAC 名称 |
7-[4-[4-(4-phenylphenyl)quinazolin-2-yl]phenyl]benzo[c]carbazole |
InChI |
InChI=1S/C42H27N3/c1-2-10-28(11-3-1)29-18-20-31(21-19-29)41-35-14-6-8-16-37(35)43-42(44-41)32-22-25-33(26-23-32)45-38-17-9-7-15-36(38)40-34-13-5-4-12-30(34)24-27-39(40)45/h1-27H |
InChI 键 |
OSMKZOGUGNURKA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC4=CC=CC=C43)C5=CC=C(C=C5)N6C7=C(C8=CC=CC=C8C=C7)C9=CC=CC=C96 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B14786775.png)

![tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate](/img/structure/B14786781.png)
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide](/img/structure/B14786785.png)
![1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B14786798.png)
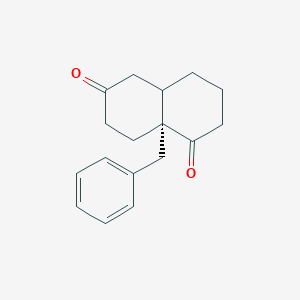
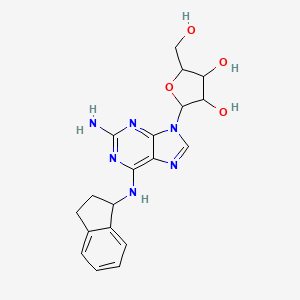
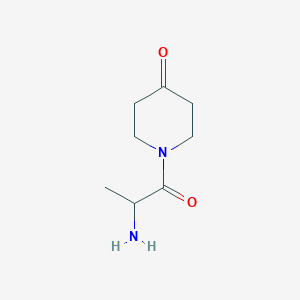
![2-(8,9-dihydro-5H-benzo[7]annulen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14786823.png)
![N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine](/img/structure/B14786826.png)
![Cyclohexylmethyl ((6aS)-6a-methyl-3,4,6a,7,8,9,9a,9b,10,11-decahydroindeno[5,4-f]isochromen-7-yl) carbonate](/img/structure/B14786833.png)
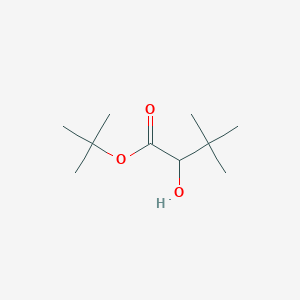
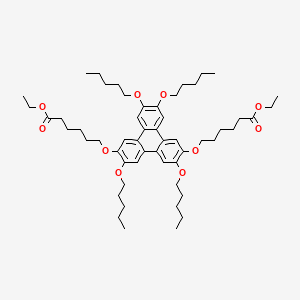
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14786849.png)
